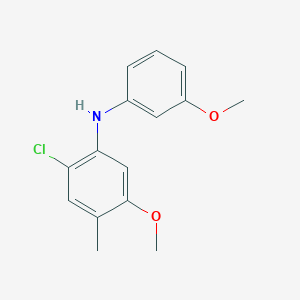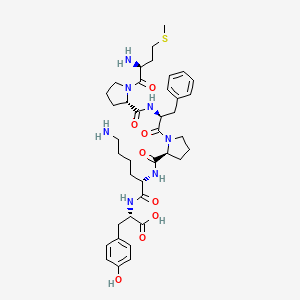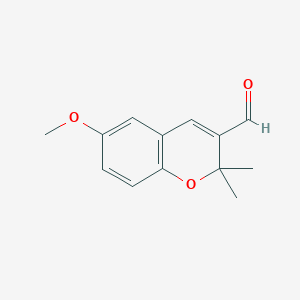![molecular formula C39H27N B14179583 N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine CAS No. 922184-83-6](/img/structure/B14179583.png)
N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine: is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a perylene core substituted with biphenyl and methylphenyl groups, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Perylene Core Formation: The perylene core is synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Final Coupling: The biphenyl intermediate is then coupled with the perylene core using a palladium-catalyzed amination reaction to form the final product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the perylene core or the biphenyl and methylphenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
Scientific Research Applications
Chemistry: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used as a fluorescent probe in chemical sensing and imaging due to its strong fluorescence properties.
Biology: In biological research, the compound is employed as a fluorescent marker for tracking cellular processes and studying protein interactions.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport and light-emitting properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves its interaction with molecular targets through its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. In photodynamic therapy, the excited state of the compound interacts with molecular oxygen to produce reactive oxygen species, which induce cell damage and apoptosis in cancer cells.
Comparison with Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another perylene derivative with similar photophysical properties.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: A compound with structural similarities but different substituent positions.
Uniqueness: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine stands out due to its specific substitution pattern, which enhances its fluorescence efficiency and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
Properties
CAS No. |
922184-83-6 |
|---|---|
Molecular Formula |
C39H27N |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C39H27N/c1-26-19-21-30(22-20-26)40(31-14-5-13-29(25-31)27-9-3-2-4-10-27)37-24-23-35-33-16-7-12-28-11-6-15-32(38(28)33)34-17-8-18-36(37)39(34)35/h2-25H,1H3 |
InChI Key |
CMRGVYAMAYJOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)

![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)




![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

